![molecular formula C12H12O B2441702 (S)-(-)-1-(2-Naphthyl)ethanol CAS No. 27544-18-9](/img/structure/B2441702.png)
(S)-(-)-1-(2-Naphthyl)ethanol
Overview
Description
Synthesis Analysis
The biosynthesis of “(S)-1-(1-naphthyl) ethanol” is carried out using microbial ketoreductase . The process involves the whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE using selected microorganisms acquired by soil acclimation technique . Another method involves a simple SN2 reaction .Molecular Structure Analysis
The molecular formula of “(S)-(-)-1-(2-Naphthyl)ethanol” is C12H12O . Its average mass is 172.223 Da and its monoisotopic mass is 172.088821 Da .Physical And Chemical Properties Analysis
“(S)-(-)-1-(2-Naphthyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 316.0±11.0 °C at 760 mmHg, and a flash point of 145.3±15.1 °C . It has a molar refractivity of 55.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 154.6±3.0 cm3 .Scientific Research Applications
Nucleophilic Displacement
“(S)-(-)-1-(2-Naphthyl)ethanol” can be used in nucleophilic displacement reactions. For instance, it can be reacted with sodium hydroxide and ethanol via an SN2 reaction to form butyl naphthyl ether . This reaction yielded a 13.6% yield of butyl naphthyl ether . The product was identified to be ether via melting point, which was measured at 32-34°C .
Formation of 2D Sheets
“(S)-(-)-1-(2-Naphthyl)ethanol” can be used in the formation of 2D sheets, such as naphyne and naphdiyne . These sheets consist of naphthyl rings and acetylenic linkages . Both naphyne and naphdiyne belong to the orthorhombic lattice family and exhibit the Cmmm plane group . The structural stability of naphyne and naphdiyne are comparable to those of experimentally synthesized graphdiyne and graphtetrayne, respectively .
Electronic Properties Research
The electronic properties of 2D naphyne and naphdiyne sheets, which consist of naphthyl rings and acetylenic linkages, are investigated using first-principles calculations . Naphyne is found to be an indirect semiconductor with a band gap of 0.273 eV, while naphdiyne has no band gap and has a Dirac point . The band gaps of naphyne and naphdiyne are found to be modified by applied strain in the elastic range .
Membrane Separations
The structural, elastic, and electronic properties of 2D naphyne and naphdiyne sheets make them potential candidates for a wide variety of membrane separations .
Fabrication of Soft and Strain-tunable Nanoelectronic Devices
The properties of 2D naphyne and naphdiyne sheets also make them potential candidates for the fabrication of soft and strain-tunable nanoelectronic devices .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-(2-Naphthyl)ethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.